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molecular formula C5H7Cl3O2 B8569844 Ethanol, 2,2,2-trichloro-1-(2-propenyloxy)- CAS No. 1873-15-0

Ethanol, 2,2,2-trichloro-1-(2-propenyloxy)-

Cat. No. B8569844
M. Wt: 205.46 g/mol
InChI Key: CUVGRGPBTKTLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116402

Procedure details

A mixture of 7 g of chloral, 2.9 of allyl-alcohol and 15 ml of benzene is left standing for a night at room temperature, then distilled.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].[CH2:7]([OH:10])[CH:8]=[CH2:9]>C1C=CC=CC=1>[Cl:4][C:3]([Cl:6])([Cl:5])[CH:2]([O:10][CH2:7][CH:8]=[CH2:9])[OH:1]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is left
WAIT
Type
WAIT
Details
standing for a night at room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
Smiles
ClC(C(O)OCC=C)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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